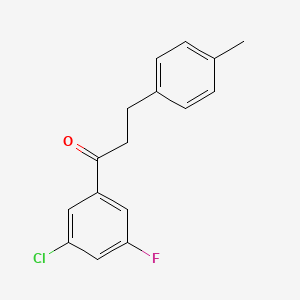

3'-Chloro-5'-fluoro-3-(4-methylphenyl)propiophenone

Description

Chemical Classification and Nomenclature

This compound belongs to the chemical class of halogenated aromatic ketones, specifically categorized as a substituted propiophenone derivative. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature principles, identifying it as 1-(3-chloro-5-fluorophenyl)-3-(4-methylphenyl)propan-1-one. This nomenclature reflects the compound's structural organization, where the ketone functionality connects two distinct aromatic ring systems through a propyl chain.

The molecular formula C16H14ClFO indicates the presence of sixteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, one fluorine atom, and one oxygen atom. This composition places the compound within the broader category of organofluorine compounds, which are characterized by the presence of carbon-fluorine bonds. The structural arrangement features a 3,5-disubstituted phenyl ring bearing chlorine and fluorine substituents attached to the carbonyl carbon, while the other end of the propyl chain connects to a 4-methylphenyl group.

Chemical classification systems recognize this compound as a member of the propiophenone family, distinguished by its specific halogenation pattern. The presence of both chlorine and fluorine substituents on the same aromatic ring creates a unique electronic environment that influences the compound's chemical behavior and physical properties. The 4-methylphenyl substituent provides additional structural complexity and contributes to the overall molecular architecture of the compound.

Registry Information and Identification

The compound this compound is officially registered under Chemical Abstracts Service number 898769-13-6, which serves as its primary identification in chemical databases and literature. The molecular weight of 276.73 grams per mole provides essential information for stoichiometric calculations and analytical applications. Additional registry information includes the MDL number MFCD07699634, which facilitates identification within chemical inventory systems.

The compound's structural representation through Simplified Molecular Input Line Entry System notation appears as O=C(C1=CC(F)=CC(Cl)=C1)CCC2=CC=C(C)C=C2, providing a standardized method for electronic database storage and retrieval. This notation system enables precise structural communication across different chemical information platforms and supports computational chemistry applications. The International Chemical Identifier system provides additional standardized identification through its systematic approach to molecular structure representation.

Physical property data indicates a predicted boiling point of 404.9 degrees Celsius at 760 millimeters of mercury pressure, demonstrating the compound's thermal stability. The predicted density of 1.2 grams per cubic centimeter reflects the influence of halogen substituents on molecular packing. These physical parameters provide important information for handling, storage, and application considerations in research environments.

Historical Context in Organofluorine Chemistry

The development of compounds like this compound reflects the significant evolution of organofluorine chemistry from its historical origins in the nineteenth century. Organofluorine chemistry began with Alexander Borodin's pioneering work in 1862, when he demonstrated the first nucleophilic replacement of halogen atoms with fluoride, establishing fundamental principles that continue to influence modern fluorination strategies. The actual first synthesis of an organofluorine compound was reported by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate, marking the beginning of this important chemical field.

The formation of aromatic carbon-fluorine bonds, as exemplified in this compound, traces its methodology to early twentieth century developments. Schiemann's discovery in 1927 of aromatic fluorination methodology through diazonium salt decomposition in the presence of fluoroboric acid established important precedents for fluoroaromatic compound synthesis. This reaction methodology remained influential and continued to be used for manufacturing fluoroaromatic compounds well into modern times.

The strategic incorporation of fluorine atoms into organic molecules gained significant momentum during World War II, when the Manhattan Project required materials capable of handling uranium hexafluoride. This period marked a dramatic expansion in organofluorine chemistry applications, leading to the development of specialized techniques and methodologies that enabled the synthesis of complex fluorinated compounds. The war-time research established fluorine chemistry as an essential component of advanced materials science and laid the groundwork for subsequent pharmaceutical and industrial applications.

Modern organofluorine chemistry has evolved to encompass sophisticated synthetic strategies that enable the precise placement of fluorine atoms within complex molecular architectures. The development of direct fluorination methods, combined with traditional organic synthesis approaches, has facilitated the creation of compounds like this compound. These advances reflect the continued importance of organofluorine chemistry in contemporary chemical research and industrial applications.

Significance in Halogenated Ketone Research

This compound represents an important example within the broader category of alpha-haloketone research, which has demonstrated significant utility in heterocyclic synthesis and medicinal chemistry applications. Alpha-haloketones play essential roles in the synthesis of complex nitrogen, sulfur, and oxygen heterocycles, many of which exhibit remarkable biological activity. The specific halogenation pattern in this compound contributes to understanding how multiple halogen substituents influence ketone reactivity and chemical behavior.

Research into halogenated ketones has revealed diverse synthetic methodologies for introducing halogen atoms into ketone structures. Direct halogenation methods using molecular halogens, N-halosuccinimide reagents, and other halogenating agents have been extensively studied to optimize selectivity and yield. The development of these methodologies has enabled the synthesis of complex halogenated ketones like this compound with precise control over substitution patterns.

The significance of this compound extends to its potential role in understanding structure-activity relationships within halogenated aromatic systems. The combination of chlorine and fluorine substituents on the same aromatic ring provides opportunities to study electronic effects and their influence on chemical reactivity. Research has shown that fluorine substitution can dramatically alter the physical and chemical properties of organic compounds due to the unique characteristics of the carbon-fluorine bond.

| Research Area | Significance | Application |

|---|---|---|

| Heterocyclic Synthesis | Precursor for complex ring systems | Pharmaceutical intermediates |

| Electronic Effects | Halogen influence on reactivity | Structure-activity studies |

| Synthetic Methodology | Model for selective halogenation | Process development |

| Physical Properties | Halogen effects on molecular behavior | Materials science |

The carbon-fluorine bond strength of approximately 480 kilojoules per mole makes fluorinated compounds particularly stable, contributing to their importance in pharmaceutical applications where metabolic stability is crucial. The short bond length and small van der Waals radius of fluorine enable efficient molecular packing without steric strain, properties that are reflected in compounds like this compound. These characteristics make halogenated ketones valuable tools for exploring the relationship between molecular structure and biological activity.

Properties

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO/c1-11-2-4-12(5-3-11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMXAVGZNGSIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644142 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-13-6 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Using 3-Chloro-5-fluorobenzoyl Chloride

The most direct and widely reported method for synthesizing 3'-Chloro-5'-fluoro-3-(4-methylphenyl)propiophenone is through a Friedel-Crafts acylation reaction:

-

- 3-chloro-5-fluorobenzoyl chloride (acylating agent)

- 3-methylpropiophenone (aromatic substrate)

-

- Lewis acid catalyst, typically aluminum chloride (AlCl3)

-

- Anhydrous environment to prevent hydrolysis of the acyl chloride

- Controlled temperature to optimize yield and selectivity

Mechanism:

The acyl chloride reacts with the aromatic ring of 3-methylpropiophenone in the presence of AlCl3, facilitating electrophilic aromatic substitution to form the ketone linkage at the 3-position of the propiophenone moiety.-

- High selectivity due to the directing effects of substituents

- Good yields reported under optimized conditions

- Straightforward purification by recrystallization or chromatography

| Parameter | Details |

|---|---|

| Catalyst | Aluminum chloride (AlCl3) |

| Solvent | Anhydrous solvents (e.g., dichloromethane) |

| Temperature Range | Typically 0–70 °C |

| Reaction Time | 6–10 hours |

| Yield | High (exact yield varies by conditions) |

| Purification | Recrystallization or chromatography |

Halogenation of Propiophenone Derivatives

Selective halogenation of propiophenone derivatives is a key step in preparing halogen-substituted propiophenones, which can be intermediates or analogs of the target compound.

-

- Propiophenone is chlorinated using chlorine gas (Cl2) in the presence of aluminum chloride as a catalyst.

- Solvent: 1,2-dichloroethane is preferred due to low corrosivity and good solubility properties.

- Reaction temperature: 15–70 °C, monitored by chromatographic methods.

- Post-reaction processing includes low-temperature hydrolysis, washing, layering, vacuum distillation, and rectification to achieve high purity (99.7–99.9%) and yields of 88–90%.

Reaction Scheme:

Propiophenone + Cl2 → 3'-Chloropropiophenone (intermediate)Notes:

This method is primarily for preparing 3'-chloropropiophenone, which can be further functionalized to introduce the fluoro substituent and the 4-methylphenyl group via subsequent synthetic steps.

| Step | Description |

|---|---|

| Catalyst | Aluminum chloride (AlCl3) |

| Solvent | 1,2-Dichloroethane |

| Temperature | 15–70 °C |

| Reaction Time | 6–10 hours |

| Purification | Hydrolysis, washing, vacuum distillation, rectification |

| Yield | 88–90% |

| Purity | 99.7–99.9% |

Alternative Synthetic Routes and Intermediates

Use of Benzoyl Chlorides:

Preparation of 3-chloro-5-fluorobenzoyl chloride from corresponding acids (e.g., via thionyl chloride treatment) is a common precursor step for Friedel-Crafts acylation.Functional Group Transformations:

Introduction of methyl groups on the phenyl ring or cyano groups on the propiophenone backbone can be achieved through selective substitution or coupling reactions, expanding the versatility of the synthetic route.

Analytical and Purification Techniques

Chromatographic Monitoring:

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm structural integrity and substitution patterns.Purification:

Vacuum distillation and recrystallization are standard to achieve high purity, with rectification at 165–170 °C under reduced pressure being effective for final product refinement.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3-chloro-5-fluorobenzoyl chloride + 3-methylpropiophenone | AlCl3, anhydrous, 0–70 °C | High | High | Direct synthesis of target compound |

| Chlorination of Propiophenone | Propiophenone + Cl2 | AlCl3, 1,2-dichloroethane, 15–70 °C | 88–90 | 99.7–99.9 | Intermediate step for halogenated ketones |

| Benzoyl Chloride Preparation | Corresponding acids + SOCl2 | Reflux, removal of excess SOCl2 | Moderate | High | Precursor for acylation |

Research Findings and Practical Considerations

The Friedel-Crafts acylation route is preferred for its efficiency and directness in synthesizing this compound, especially when high purity and yield are required for research or industrial applications.

Chlorination methods provide a robust approach to selectively halogenate propiophenone derivatives, which can be further elaborated chemically to the target compound.

Use of aluminum chloride as a Lewis acid catalyst is consistent across methods, highlighting its effectiveness in promoting electrophilic aromatic substitution and halogenation reactions.

Solvent choice (e.g., 1,2-dichloroethane) balances reactivity and equipment compatibility, minimizing corrosion and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-5’-fluoro-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like ammonia or thiols in polar aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

3'-Chloro-5'-fluoro-3-(4-methylphenyl)propiophenone serves as a crucial intermediate in the synthesis of various organic compounds. Its structural features allow it to act as a versatile building block for the creation of more complex molecules, including pharmaceuticals and agrochemicals. The presence of both chloro and fluoro substituents enhances its reactivity, making it suitable for various synthetic pathways.

| Property | Description |

|---|---|

| Chlorine Group | Increases electrophilicity, facilitating nucleophilic attacks. |

| Fluorine Group | Enhances lipophilicity and metabolic stability. |

Medicinal Chemistry

Pharmacophore Development

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug development. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents. Research has indicated that the compound may exhibit activity against certain enzymes or receptors, which could lead to the development of drugs with improved efficacy and safety profiles.

Case Study: Anticancer Agents

Research has shown that derivatives of propiophenones, including this compound, possess anticancer properties. Studies have demonstrated that modifications to the structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Material Science

Functional Materials Synthesis

The compound is utilized in the synthesis of functional materials, including polymers and liquid crystals. Its unique structural properties allow it to be incorporated into materials that exhibit specific physical or chemical characteristics desirable for applications in electronics and optics.

| Application | Material Type |

|---|---|

| Polymers | Used as a monomer for producing specialty polymers with enhanced properties. |

| Liquid Crystals | Contributes to the formation of liquid crystal displays with improved performance. |

Biological Studies

Interaction with Biological Macromolecules

this compound is being studied for its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating the compound's potential biological activities and mechanisms of action.

Mechanism of Action

The mechanism involves binding to specific molecular targets within cells, where the compound can modulate biological processes. The chloro and fluoro groups play significant roles in enhancing binding affinity through hydrophobic interactions and potential hydrogen bonding.

Mechanism of Action

The mechanism of action of 3’-chloro-5’-fluoro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

The positional arrangement of substituents and functional groups significantly impacts the compound’s properties. Key analogs include:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences |

|---|---|---|---|---|---|

| 3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone | 3-methylphenyl at 3-position | C₁₆H₁₄ClFO | 276.73 | 898791-17-8 | Methyl group at meta vs. para position |

| 3'-Chloro-5'-fluoro-3-(2-methylphenyl)propiophenone | 2-methylphenyl at 3-position | C₁₆H₁₄ClFO | 276.73 | 473477-03-1 | Methyl group at ortho position |

| 3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone | 4-methoxyphenyl at 3-position | C₁₇H₁₆ClFO₂ | 306.76 | 86810-95-9 | Methoxy vs. methyl group |

| 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone | 4-thiomethylphenyl at 3-position | C₁₆H₁₄ClFOS | 308.80 | 898781-63-0 | Thiomethyl vs. methyl group |

Key Observations :

- Polarity : The methoxy analog (C₁₇H₁₆ClFO₂) has higher polarity due to the electron-donating methoxy group, which may affect solubility and crystallization behavior .

- Molecular Weight : Thiomethyl substitution increases molecular weight by ~32 g/mol, altering pharmacokinetic properties in biological applications .

Physicochemical Properties

- Boiling Point/Solubility: Halogen substituents (Cl, F) increase molecular polarity and boiling points compared to non-halogenated analogs. However, experimental data for the target compound remain unreported .

- Crystallization: Ethanol is commonly used for recrystallization, as seen in azetidinone derivatives .

Biological Activity

3'-Chloro-5'-fluoro-3-(4-methylphenyl)propiophenone, a derivative of propiophenone, has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its structural features, including a chloro and a fluoro substituent on the aromatic ring, may interact with various biological targets, influencing several biochemical pathways.

- Molecular Formula: CHClF O

- Molecular Weight: 276.73 g/mol

- CAS Number: 898769-13-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or modulator of these targets, leading to alterations in metabolic pathways. Research indicates that similar compounds have demonstrated anti-cancer properties by inhibiting tumor cell growth and inducing apoptosis in cancerous cells .

Anticancer Properties

Studies have shown that compounds with structural similarities to this compound exhibit significant anticancer activity. For instance:

- Inhibition of Tumor Growth: Analogous compounds have been found to inhibit the proliferation of various cancer cell lines, suggesting that this compound may exhibit similar effects.

- Mechanisms Involved: The potential mechanisms include interference with cell cycle progression and induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of halogen atoms (chlorine and fluorine) is known to enhance the bioactivity of organic compounds, potentially increasing their effectiveness against bacterial and fungal pathogens.

Case Studies

-

Anticancer Activity Study:

- Objective: To evaluate the cytotoxic effects of this compound on human cancer cell lines.

- Methodology: Various concentrations of the compound were tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

- Results: Significant inhibition of cell viability was observed at higher concentrations, with IC values indicating potent anticancer activity.

-

Antimicrobial Efficacy Study:

- Objective: To assess the antimicrobial effects against common pathogens.

- Methodology: The compound was tested against Staphylococcus aureus and Escherichia coli using disk diffusion methods.

- Results: Zones of inhibition were recorded, demonstrating effective antimicrobial properties compared to control substances.

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3'-Chloro-5'-fluoro-3-(4-methylphenyl)propiophenone to ensure high purity and yield?

- Methodology : A Friedel-Crafts acylation followed by halogenation is commonly employed. Start with 4-methylpropiophenone, introduce fluorine via electrophilic aromatic substitution (using fluorinating agents like Selectfluor®), and chlorinate the meta position using FeCl₃ as a catalyst. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Monitor intermediates by TLC and confirm structures via H NMR (aromatic protons at δ 7.2–8.1 ppm) and LC-MS .

Q. How can researchers validate the structural integrity of this compound experimentally?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : F NMR detects fluorine substitution (δ -110 to -120 ppm for aryl-F), while C NMR confirms carbonyl (C=O at ~200 ppm) and methyl groups (δ 20–25 ppm).

- XRD : Single-crystal X-ray diffraction (using SHELX-97 for refinement) resolves stereoelectronic effects and confirms substituent positions. SHELX’s robustness for small-molecule refinement makes it ideal for resolving halogenated aromatic systems .

Q. What analytical methods are critical for assessing purity and detecting isomers?

- Methodology :

- HPLC : Use a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm to separate positional isomers (e.g., 3'-Cl vs. 5'-Cl).

- GC-MS : Quantify volatile byproducts (e.g., unreacted precursors) with electron ionization (EI) at 70 eV.

- Elemental Analysis : Validate C, H, Cl, and F percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The electron-withdrawing Cl and F groups activate the carbonyl carbon for nucleophilic attack (e.g., Grignard reagents). Solvent effects (PCM model for toluene) refine transition-state energies. Compare with experimental kinetics (UV-Vis monitoring) to validate computational predictions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected H NMR splitting)?

- Methodology :

- Dynamic NMR : Detect rotational barriers in prochiral substituents (e.g., methylphenyl groups) causing splitting. Variable-temperature NMR (25–100°C) can coalesce peaks if hindered rotation exists.

- NOESY : Identify through-space interactions to confirm substituent proximity, distinguishing regioisomers. Cross-validate with XRD to resolve ambiguities .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR) in biological systems?

- Methodology :

- Bioisosteric Replacement : Substitute Cl with CF₃ or Br to modulate lipophilicity (logP calculations via ChemDraw).

- Docking Studies : Use AutoDock Vina to screen derivatives against target enzymes (e.g., cytochrome P450). Prioritize derivatives with ΔG < -8 kcal/mol for synthesis.

- In Vitro Assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to rank lead compounds .

Safety and Handling

Q. What protocols mitigate risks during large-scale synthesis?

- Methodology :

- Waste Management : Segregate halogenated waste (e.g., chlorinated solvents) in labeled containers for incineration by certified facilities.

- Personal Protective Equipment (PPE) : Use fluoropolymer-coated gloves and fume hoods with HEPA filters to handle volatile intermediates.

- Emergency Response : Neutralize spills with sodium bicarbonate (for acidic byproducts) and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.